(1-Ethoxyvinyl)trimethylstannane

Stille cross-coupling Organostannane reactivity Synthetic methodology

(1-Ethoxyvinyl)trimethylstannane (CAS 112713-84-5, molecular formula C₇H₁₆OSn, molecular weight 234.91 g/mol) is an α-alkoxyvinyl organostannane reagent used predominantly as a nucleophilic acetyl anion equivalent in palladium-catalyzed Stille cross-coupling reactions with vinyl and aryl triflates or halides. Its trimethylstannyl group confers higher reactivity compared with tributylstannyl analogs , while the ethoxyvinyl moiety enables conversion of coupled products to α,β-unsaturated ketones or α-diketones following hydrolysis or ozonolysis.

Molecular Formula C7H16OSn
Molecular Weight 234.91 g/mol
CAS No. 112713-84-5
Cat. No. B056414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethoxyvinyl)trimethylstannane
CAS112713-84-5
Molecular FormulaC7H16OSn
Molecular Weight234.91 g/mol
Structural Identifiers
SMILESCCOC(=C)[Sn](C)(C)C
InChIInChI=1S/C4H7O.3CH3.Sn/c1-3-5-4-2;;;;/h1,4H2,2H3;3*1H3;
InChIKeyRLRBAMDAFZZWMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Ethoxyvinyl)trimethylstannane CAS 112713-84-5: Procurement-Ready Organotin Reagent for High-Yield Stille Coupling


(1-Ethoxyvinyl)trimethylstannane (CAS 112713-84-5, molecular formula C₇H₁₆OSn, molecular weight 234.91 g/mol) is an α-alkoxyvinyl organostannane reagent used predominantly as a nucleophilic acetyl anion equivalent in palladium-catalyzed Stille cross-coupling reactions with vinyl and aryl triflates or halides [1]. Its trimethylstannyl group confers higher reactivity compared with tributylstannyl analogs [2], while the ethoxyvinyl moiety enables conversion of coupled products to α,β-unsaturated ketones or α-diketones following hydrolysis or ozonolysis [1]. This compound is supplied by multiple vendors at purities typically ranging from 95% to 98% .

(1-Ethoxyvinyl)trimethylstannane vs. Tributylstannane Analogs: Why Generic Substitution Compromises Reaction Efficiency


Tributyl(1-ethoxyvinyl)stannane (CAS 97674-02-7) is frequently considered a direct substitute for (1-ethoxyvinyl)trimethylstannane due to its lower acute toxicity profile and wider commercial availability. However, empirical evidence demonstrates that trimethylstannyl reagents exhibit substantially higher transmetalation rates in Stille couplings than their tributylstannyl counterparts [1][2]. Substituting the trimethyl derivative with the tributyl analog without adjusting catalyst loading, reaction time, or temperature frequently results in incomplete conversion, lower isolated yields, or complete reaction failure under identical conditions [3]. The following quantitative evidence establishes that these two reagents are not functionally interchangeable in demanding synthetic sequences.

(1-Ethoxyvinyl)trimethylstannane CAS 112713-84-5: Quantitative Differentiation Evidence for Procurement Decisions


Stille Coupling Reactivity: Trimethylstannane Delivers High Yields with Vinyl Triflates Under Standard Conditions

The palladium-catalyzed cross-coupling reaction of vinyl triflates and halides with (α-ethoxyvinyl)trimethylstannane consistently provides high yields of 2-ethoxy-1,3-dienes, which serve as direct precursors to α,β-unsaturated ketones [1]. In contrast, attempts to adapt catalytic tin protocols to tributylstannanes under identical conditions failed to produce comparable cross-coupled products, necessitating alternative coupling methodologies [2].

Stille cross-coupling Organostannane reactivity Synthetic methodology

Acute Oral Toxicity Comparison: Trimethylstannanes Exhibit ~10–15× Higher Acute Lethality Than Tributylstannanes, Mandating Enhanced Safety Protocols

Trimethyltin compounds exhibit significantly greater acute toxicity than their tributyltin analogs. The oral LD₅₀ of trimethyltin chloride in male rats is 12.6 mg/kg [1], while tributyltin chloride exhibits oral LD₅₀ values ranging from 122 to 194 mg/kg in rats, depending on the vehicle [2].

Organotin toxicology Laboratory safety Risk assessment

¹H NMR Spectral Simplicity: Trimethylstannyl Derivatives Yield Cleaner, More Interpretable Spectra for Reaction Monitoring

Trimethylstannyl compounds exhibit significantly simpler ¹H NMR spectra compared with tributylstannyl compounds, which possess three n-butyl groups each contributing multiple overlapping aliphatic proton signals [1]. This spectral simplicity facilitates unambiguous reaction monitoring, product characterization, and impurity detection.

NMR spectroscopy Analytical characterization Reaction monitoring

Catalytic Turnover Efficiency: Trimethylstannanes Enable Ultra-Low Catalyst Loadings in Stille Couplings

Pincer palladium complexes catalyze Stille cross-coupling between trimethylphenylstannane and aryl bromides using extremely low catalyst loadings (0.1–0.0001 mol%), achieving turnover numbers up to 690,000 [1]. Comparable catalyst efficiency data for tributylstannanes under identical low-loading conditions have not been reported, suggesting trimethylstannanes are the preferred substrates for catalytic efficiency optimization.

Palladium catalysis Turnover number Catalyst efficiency

(1-Ethoxyvinyl)trimethylstannane CAS 112713-84-5: Recommended Application Scenarios Based on Verified Differentiation


Synthesis of α,β-Unsaturated Ketones and 1,3-Dienes via Stille Coupling with Vinyl Triflates

(1-Ethoxyvinyl)trimethylstannane is the reagent of choice for high-yielding Stille cross-coupling with vinyl triflates to generate 2-ethoxy-1,3-dienes, which undergo facile acidic hydrolysis to afford α,β-unsaturated ketones [1]. The higher transmetalation rate of the trimethylstannyl group compared to tributylstannyl analogs [2] ensures efficient conversion under standard palladium catalysis conditions. This application is particularly valuable in the synthesis of complex natural products and pharmaceutical intermediates where reliable C–C bond formation is rate-limiting.

Acetyl Anion Equivalent for Ketone Installation in Complex Molecule Synthesis

Following Stille coupling, the ethoxyvinyl moiety can be hydrolyzed to an acetyl group, effectively installing a methyl ketone via nucleophilic acylation [1]. This approach has been demonstrated in the synthesis of 13-acetylchlorins, key intermediates in the construction of 13¹-oxophorbines (chlorophyll macrocycles), where tributyl(1-ethoxyvinyl)tin provided 70% yield in a subsequent acidic hydrolysis step [3]. Selection of the trimethylstannane variant may offer improved coupling efficiency relative to the tributyl analog in this context, though direct head-to-head comparison data in identical chlorin systems are not currently available.

Reaction Monitoring and Optimization Studies Requiring Clean NMR Spectra

For synthetic methodology development, kinetic studies, and reaction optimization campaigns, (1-ethoxyvinyl)trimethylstannane provides simplified ¹H NMR spectral signatures compared to tributylstannane alternatives [2]. The absence of complex aliphatic butyl signals enables precise integration of product and starting material peaks, accelerating quantitative analysis of reaction conversion and impurity profiles. Laboratories equipped with automated NMR sampling systems or those conducting high-throughput reaction screening will derive particular benefit from this analytical advantage.

Ultra-Low Catalyst Loading Stille Couplings for Process-Scale Synthesis

When palladium catalyst cost or residual palladium contamination in the final product is a critical process parameter, trimethylstannane reagents enable catalyst loadings as low as 0.0001 mol% with turnover numbers exceeding 600,000 [4]. While the referenced study employed trimethylphenylstannane, the trimethylstannyl group is the key determinant of transmetalation efficiency, suggesting that (1-ethoxyvinyl)trimethylstannane may support similarly low catalyst loadings in appropriately optimized systems.

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